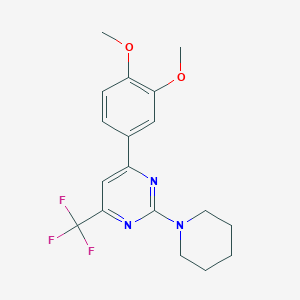
4-(3,4-Dimethoxyphenyl)-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethoxyphenyl)-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine is a member of pyrimidines.
Activité Biologique
The compound 4-(3,4-Dimethoxyphenyl)-2-(1-piperidinyl)-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. The reaction pathways often utilize starting materials such as p-toluidine and trans-methyl-isoeugenol, leading to the formation of the pyrimidine structure through a Povarov reaction. The yield and purity of the synthesized compounds are critical for their subsequent biological evaluation.
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrimidine derivatives, including the target compound. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- Murine leukemia cell line (P388)
- Human colon cancer cell line (HCT 116)
The mechanism of action often involves the inhibition of key cellular pathways related to cell proliferation and apoptosis induction.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:
- Bacterial strains : Demonstrating antibacterial activity by disrupting bacterial cell wall synthesis.
- Fungal strains : Showing antifungal properties that inhibit fungal growth.
Anti-inflammatory Effects
Research indicates that pyrimidine derivatives can modulate inflammatory responses. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Study 1: Antitumor Activity
In a study evaluating the antitumor activity of pyrimidine derivatives, it was found that This compound exhibited IC50 values in the nanomolar range against several cancer cell lines. This suggests a potent inhibitory effect on tumor growth and highlights its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation revealed that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
Comparative Analysis of Biological Activities
Propriétés
Formule moléculaire |
C18H20F3N3O2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C18H20F3N3O2/c1-25-14-7-6-12(10-15(14)26-2)13-11-16(18(19,20)21)23-17(22-13)24-8-4-3-5-9-24/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Clé InChI |
QWTBMWLGTUEWKB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCCCC3)C(F)(F)F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCCCC3)C(F)(F)F)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















